molecular formula C8H10N2O2 B6230272 2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid CAS No. 1779749-51-7

2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid

Cat. No. B6230272
CAS RN: 1779749-51-7
M. Wt: 166.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid” is a useful research chemical . It has a molecular weight of 166.18 and a molecular formula of C8H10N2O2 .


Synthesis Analysis

The synthesis of pyrazole derivatives like “2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid” has been a subject of interest in organic chemistry . Various methods have been developed, including the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block for silver-mediated [3 + 2] cycloaddition . Other methods involve the condensation of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of “2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid” is characterized by a pyrazole ring attached to a cyclopropyl group and an acetic acid group . The InChI code for this compound is 1S/C8H10N2O2/c11-8(12)5-10-4-7(3-9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) .


Physical And Chemical Properties Analysis

“2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid” is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Safety and Hazards

This compound is associated with certain hazards. The safety information includes hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid involves the reaction of cyclopropyl hydrazine with ethyl 2-bromoacetate to form 2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid ethyl ester, which is then hydrolyzed to form the desired product.", "Starting Materials": [ "Cyclopropyl hydrazine", "Ethyl 2-bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Cyclopropyl hydrazine is reacted with ethyl 2-bromoacetate in ethanol in the presence of sodium hydroxide to form 2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed using hydrochloric acid and water to form 2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid." ] }

CAS RN

1779749-51-7

Product Name

2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid

Molecular Formula

C8H10N2O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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